2-Bromo-1-ethoxy-4-iodobenzene

Catalog No.
S8259855
CAS No.
M.F
C8H8BrIO
M. Wt
326.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-ethoxy-4-iodobenzene

Product Name

2-Bromo-1-ethoxy-4-iodobenzene

IUPAC Name

2-bromo-1-ethoxy-4-iodobenzene

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

InChI

InChI=1S/C8H8BrIO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2H2,1H3

InChI Key

SKVXEHVBOGIZTH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)I)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)I)Br

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which is common in halogenated compounds.
  • Sonogashira Coupling: This compound can serve as a substrate in Sonogashira coupling reactions, where it reacts with alkynes in the presence of a palladium catalyst to form substituted alkynes.
  • Suzuki Coupling: It can also participate in Suzuki coupling reactions with boronic acids, leading to the formation of biaryl compounds.

While specific biological activity data for 2-Bromo-1-ethoxy-4-iodobenzene is limited, compounds with similar structures often exhibit noteworthy biological properties, including antibacterial and antifungal activities. The halogen substituents can enhance the lipophilicity and bioactivity of the molecule, making it a candidate for further pharmacological studies.

The synthesis of 2-Bromo-1-ethoxy-4-iodobenzene typically involves multi-step processes:

  • Starting Materials: The synthesis may begin with 4-iodophenol or similar compounds.
  • Bromination: Bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine substituent.
  • Ethoxylation: The introduction of the ethoxy group can be performed via an etherification reaction using ethyl alcohol and an acid catalyst.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity.

2-Bromo-1-ethoxy-4-iodobenzene has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: It is utilized in the development of functional materials due to its unique electronic properties.
  • Pharmaceuticals: Potentially useful in drug discovery processes as a building block for biologically active compounds.

Interaction studies involving 2-Bromo-1-ethoxy-4-iodobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help to elucidate its potential pathways in synthetic chemistry and its interactions with biological targets, providing insights into its utility in medicinal chemistry.

Several compounds share structural similarities with 2-Bromo-1-ethoxy-4-iodobenzene, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-Bromo-4-iodobenzeneC6H4BrIUsed in organic synthesis; participates in coupling reactions .
2-Bromo-4-methoxybenzeneC8H9BrExhibits different reactivity due to methoxy group .
4-Bromo-1-chloro-2-methoxybenzeneC8H8BrClUtilized in pharmaceutical synthesis; chlorine alters reactivity .
1-Bromo-2-methoxybenzeneC8H9BrSimilar structure but different substitution pattern affects properties .

These compounds illustrate the diversity within halogenated aromatic compounds and highlight the unique characteristics of 2-Bromo-1-ethoxy-4-iodobenzene, particularly its potential utility in advanced organic synthesis and material applications.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

325.88033 g/mol

Monoisotopic Mass

325.88033 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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